An In-Depth Technical Guide to the Synthesis and Properties of 2-Chloro-3-cyanopyridine
An In-Depth Technical Guide to the Synthesis and Properties of 2-Chloro-3-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of 2-Chloro-3-cyanopyridine, a pivotal intermediate in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, outlines key synthetic methodologies with experimental protocols, and illustrates its utility in the synthesis of prominent drug molecules.
Core Properties of 2-Chloro-3-cyanopyridine
2-Chloro-3-cyanopyridine, also known as 2-chloronicotinonitrile, is a white to off-white crystalline solid.[1][2] It is a key building block in organic synthesis due to its reactive chlorine atom and cyano group, which allow for a variety of chemical transformations.[3] The compound is sparingly soluble in water but shows good solubility in polar organic solvents.[4][5]
Physicochemical and Spectroscopic Data
The following table summarizes the key physical, chemical, and spectroscopic data for 2-Chloro-3-cyanopyridine.
| Property | Value | Citations |
| IUPAC Name | 2-chloropyridine-3-carbonitrile | [6] |
| Synonyms | 2-Chloronicotinonitrile, 3-Cyano-2-chloropyridine | [2] |
| CAS Number | 6602-54-6 | [2] |
| Molecular Formula | C₆H₃ClN₂ | [2] |
| Molecular Weight | 138.56 g/mol | [2] |
| Appearance | White to off-white crystalline powder or flakes | [2][7] |
| Melting Point | 104-107 °C | [7][8] |
| Boiling Point | 257.6 °C at 760 mmHg | [8] |
| Density | ~1.3 g/cm³ | [8] |
| pKa | -2.17 (Predicted) | [9] |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents like methanol, ethanol, and DMSO. | [4][5] |
| ¹H NMR (CDCl₃) | δ 7.50 (dd, J=8.0, 4.8 Hz, 1H), 8.15 (dd, J=8.0, 2.0 Hz, 1H), 8.60 (dd, J=4.8, 2.0 Hz, 1H) | Spectral Data |
| ¹³C NMR (CDCl₃) | δ 110.1, 114.8, 128.0, 142.0, 151.8, 152.5 | [1] |
| FT-IR (KBr, cm⁻¹) | ~3070 (Ar C-H), ~2230 (C≡N), ~1570, 1450, 1400 (C=C, C=N) | [10][11] |
| Mass Spectrum (EI) | m/z (%): 138 (M⁺, 100), 103 (M⁺-Cl, 85), 76 (C₅H₂N, 45) | [4][5][12][13] |
Synthesis of 2-Chloro-3-cyanopyridine
The most common and industrially significant route for the synthesis of 2-Chloro-3-cyanopyridine involves the chlorination of 3-cyanopyridine N-oxide. The N-oxide is typically prepared by the oxidation of 3-cyanopyridine.
Synthesis of 3-Cyanopyridine N-oxide
Reaction: Oxidation of 3-cyanopyridine.
Experimental Protocol:
To a solution of 3-cyanopyridine in a suitable solvent (e.g., acetic acid or sulfuric acid), an oxidizing agent such as hydrogen peroxide or a peroxy acid is added. The reaction mixture is heated to facilitate the oxidation. Upon completion, the product, 3-cyanopyridine N-oxide, is isolated by filtration or extraction.
A specific protocol involves adding 3-cyanopyridine (1.0 eq) to concentrated sulfuric acid. The mixture is heated to 90°C, and 30% hydrogen peroxide (1.2 eq) is added dropwise. The reaction is maintained at this temperature for several hours. After cooling, the product is isolated by filtration.
Chlorination of 3-Cyanopyridine N-oxide
The chlorination of 3-cyanopyridine N-oxide is a critical step and can be achieved using various chlorinating agents, with phosphorus oxychloride (POCl₃) and bis(trichloromethyl)carbonate (triphosgene) being the most common.
Reaction Mechanism: The reaction proceeds through the formation of a reactive intermediate upon the attack of the N-oxide on the phosphorus center, followed by the nucleophilic attack of a chloride ion on the pyridine ring.
Experimental Protocol:
3-Cyanopyridine N-oxide (1.0 eq) is added to an excess of phosphorus oxychloride, which can also serve as the solvent. The mixture is heated to reflux (around 100-110 °C) for several hours.[14] After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice water and neutralized with a base (e.g., sodium carbonate or ammonia) to precipitate the crude product. The solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[15]
| Parameter | Value | Citations |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | [14][15] |
| Solvent | Excess POCl₃ or an inert solvent | [14] |
| Temperature | 100-110 °C (Reflux) | [14] |
| Reaction Time | 2-6 hours | [14] |
| Work-up | Quenching with ice, neutralization | [15] |
| Typical Yield | 80-90% | [15] |
Reaction Mechanism: Triphosgene, in the presence of a base, generates phosgene in situ, which then activates the N-oxide for nucleophilic attack by chloride.
Experimental Protocol:
To a solution of 3-cyanopyridine N-oxide (1.0 eq) in an inert solvent such as dichloromethane or toluene, bis(trichloromethyl)carbonate (0.4-0.5 eq) is added. An organic base like pyridine or triethylamine (2.0-3.0 eq) is then added, often at a reduced temperature to control the initial reaction. The mixture is then heated to reflux for several hours. After completion, the reaction is quenched, and the product is isolated by extraction and purified by recrystallization or chromatography. This method is often preferred due to the solid, less hazardous nature of triphosgene compared to gaseous phosgene or liquid POCl₃.[16]
| Parameter | Value | Citations |
| Chlorinating Agent | Bis(trichloromethyl)carbonate (Triphosgene) | [16] |
| Solvent | Dichloromethane, Toluene | [16] |
| Base | Pyridine, Triethylamine | [16] |
| Temperature | Reflux | [16] |
| Reaction Time | 2-8 hours | [16] |
| Work-up | Aqueous wash, extraction | [16] |
| Typical Yield | 75-85% | [16] |
Applications in Drug Development
2-Chloro-3-cyanopyridine is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its bifunctional nature allows for the construction of complex heterocyclic systems.
Synthesis of Mirtazapine
Mirtazapine is an atypical antidepressant.[17] Its synthesis involves the reaction of 2-Chloro-3-cyanopyridine with 1-methyl-3-phenylpiperazine, followed by a series of reduction and cyclization steps.
Synthesis of Nevirapine
Nevirapine is a non-nucleoside reverse transcriptase inhibitor used to treat HIV/AIDS. The synthesis of Nevirapine also utilizes 2-Chloro-3-cyanopyridine as a starting material. It is first reacted with cyclopropylamine, followed by hydrolysis of the nitrile group and subsequent condensation with 2-chloro-3-amino-4-picoline and a final cyclization step.
Conclusion
2-Chloro-3-cyanopyridine is a versatile and valuable chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. The synthetic routes to this compound are well-established, with the chlorination of 3-cyanopyridine N-oxide being the most prominent method. A thorough understanding of its properties and reactivity is essential for its effective utilization in research and development and in the manufacturing of life-saving drugs. This guide provides a foundational understanding for professionals in the field, enabling further innovation and application of this important molecule.
References
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